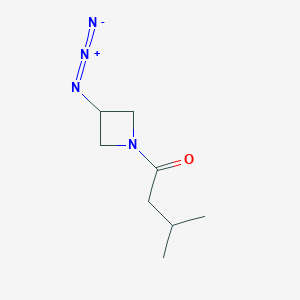
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine
Descripción general
Descripción
“2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is characterized by the presence of a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions are part of the synthetic routes for pyrrolopyrazine derivatives .Aplicaciones Científicas De Investigación
Synthesis of Pyrazine Derivatives
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine is utilized as a substrate in the synthesis of tuberculostatic pyrazine derivatives. These derivatives demonstrate significant potential in treating tuberculosis due to their in vitro tuberculostatic activity, highlighting the compound's role in the development of new therapeutic agents (Foks et al., 2005).
Development of Pyrazolines and Pyrazole Derivatives
The compound serves as a precursor in the creation of various pyrazoline and pyrazole derivatives. These derivatives have been studied for their crystal structures, providing valuable insights into the design of molecular materials with potential applications in medicinal chemistry and materials science (Loh et al., 2013).
Antimicrobial and Antibacterial Activity
Pyrazine derivatives, including those synthesized from 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine, have shown promising antimicrobial and antibacterial activities. This suggests their potential in the development of new antibiotics and antimicrobial agents (Foks et al., 2005).
Synthesis of Fluorinated Pyrazoles
The compound is involved in the synthesis of fluorinated pyrazoles, which are important as building blocks in medicinal chemistry due to their potential for further functionalization. This highlights its utility in the exploration of new drug candidates and medicinal agents (Surmont et al., 2011).
Anti-Cancer Activity
Derivatives synthesized from 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine have been evaluated for their anti-cancer activity, particularly against lung cancer. This underlines the compound's potential contribution to the development of new chemotherapeutic agents (Hammam et al., 2005).
Mecanismo De Acción
Target of Action
The compound is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they interact with multiple targets .
Propiedades
IUPAC Name |
2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZENQNPOYGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)




